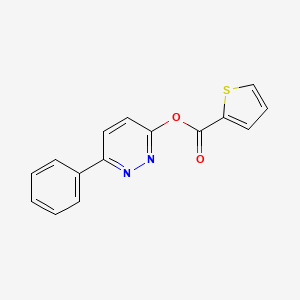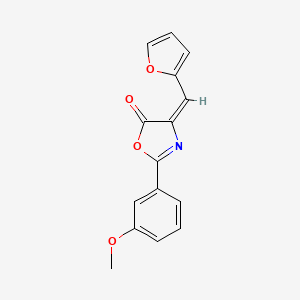![molecular formula C22H26N4O B5324745 3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5324745.png)
3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as MPP or MPP+ and is a derivative of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPP has been extensively studied for its ability to selectively damage dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease.
Wirkmechanismus
MPP is taken up by dopaminergic neurons through the dopamine transporter and is subsequently converted to its active form, MPP+. MPP+ is a potent inhibitor of mitochondrial complex I, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons.
Biochemical and Physiological Effects
The selective death of dopaminergic neurons caused by MPP has been extensively studied in animal models. This damage leads to a decrease in dopamine levels in the striatum, resulting in motor deficits similar to those observed in Parkinson's disease patients. Additionally, MPP has been shown to induce oxidative stress and inflammation in the brain, further contributing to the neurodegenerative process.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MPP in animal models allows researchers to study the mechanisms of Parkinson's disease and test potential therapeutic interventions. However, it is important to note that the use of MPP in animal models does not fully recapitulate the complex pathophysiology of Parkinson's disease in humans. Additionally, the high potency of MPP and its potential toxicity make it important to use caution when handling and administering this compound.
Zukünftige Richtungen
There are several potential future directions for research involving MPP. One area of interest is the development of new therapeutic interventions for Parkinson's disease based on the mechanisms of MPP-induced neurodegeneration. Additionally, MPP could be used to study the role of oxidative stress and inflammation in other neurodegenerative diseases. Finally, the use of MPP in combination with other neurotoxins could allow for a more comprehensive understanding of the complex pathophysiology of Parkinson's disease and other neurodegenerative disorders.
Synthesemethoden
MPP can be synthesized through a multi-step process involving the reaction of 2-methyl-4-(1H-pyrazol-1-yl)benzyl chloride with 3-piperidinylmethanol, followed by oxidation with pyridine chlorochromate. The resulting product is purified through column chromatography to yield MPP as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
MPP has been widely used in scientific research to study the mechanisms of Parkinson's disease. Specifically, MPP is used to induce Parkinsonism in animal models by selectively damaging dopaminergic neurons in the substantia nigra. This damage leads to a decrease in dopamine levels in the striatum, resulting in motor deficits similar to those observed in Parkinson's disease patients.
Eigenschaften
IUPAC Name |
3-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-18-13-21(26-12-4-10-24-26)8-7-20(18)15-25-11-3-6-22(16-25)27-17-19-5-2-9-23-14-19/h2,4-5,7-10,12-14,22H,3,6,11,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYFPHXVIYNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CN3CCCC(C3)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol](/img/structure/B5324665.png)
![N-(4-ethylbenzyl)-5-(methoxymethyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5324673.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)


![1-allyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5324703.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)
![2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5324733.png)
![N-methyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5324738.png)
![N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324749.png)
![1-ethyl-4-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5324751.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5324757.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5324767.png)